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Cat. No.: B1320296 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methyl-5-nitroindoline is a substituted indoline molecule that holds significant potential as a

versatile building block in the field of organic synthesis. Its unique structural features,

comprising a saturated five-membered nitrogen-containing ring fused to a benzene ring

substituted with both an electron-donating methyl group and a powerful electron-withdrawing

nitro group, make it a valuable precursor for the synthesis of a diverse array of complex

molecules. This guide provides a comprehensive overview of the synthesis, properties, and

potential applications of 4-Methyl-5-nitroindoline, with a focus on its utility in the development

of novel therapeutic agents and other functional organic compounds.

The strategic placement of the methyl and nitro groups on the aromatic ring creates a unique

electronic environment that influences the reactivity of the indoline core. The nitro group, in

particular, can be readily transformed into an amino group, opening up a vast landscape of

chemical modifications and allowing for the introduction of various pharmacophores. This

adaptability makes 4-Methyl-5-nitroindoline a key intermediate for generating libraries of

compounds for drug discovery and medicinal chemistry programs.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-5-nitroindoline is presented in

the table below. These properties are crucial for its handling, characterization, and application
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in synthetic protocols.

Property Value

CAS Number 165250-68-0

Molecular Formula C₉H₁₀N₂O₂

Molecular Weight 178.19 g/mol

Appearance Expected to be a solid

Solubility
Expected to be soluble in common organic

solvents

Reactivity

The nitro group is susceptible to reduction, and

the aromatic ring can undergo further

substitution. The secondary amine of the

indoline core can be functionalized.

Synthesis of 4-Methyl-5-nitroindoline
The synthesis of 4-Methyl-5-nitroindoline can be efficiently achieved through a two-step

process starting from a suitable ortho-nitrotoluene derivative. The most logical and widely

applicable approach involves the Leimgruber-Batcho indole synthesis to first construct the

corresponding indole, followed by a selective reduction of the pyrrole ring.

Step 1: Synthesis of 4-Methyl-5-nitro-1H-indole
The Leimgruber-Batcho indole synthesis provides a high-yielding and versatile method for the

preparation of indoles from o-nitrotoluenes.[1] The starting material for the synthesis of 4-

methyl-5-nitro-1H-indole would be 2,4-dimethyl-1,3-dinitrobenzene or a similarly substituted

precursor. The general workflow for this synthesis is depicted below.

2,4-Dimethyl-1-nitrobenzene
(or related precursor) Enamine IntermediateDMFDMA, Pyrrolidine 4-Methyl-5-nitro-1H-indole

Reductive Cyclization
(e.g., Raney Ni, H2)
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Caption: Leimgruber-Batcho synthesis of 4-methyl-5-nitro-1H-indole.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Methyl-5-nitro-1H-indole (General

Procedure)

Enamine Formation: A solution of the starting o-nitrotoluene derivative (1.0 eq) in a suitable

solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl

acetal (DMFDMA) (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq). The mixture is heated, typically at

reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the solvent is removed under reduced pressure to yield the crude enamine

intermediate.

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol,

ethanol, or tetrahydrofuran). A reducing agent is then added. Common reducing systems

include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon

(Pd/C) under a hydrogen atmosphere.[1] The reaction is stirred at room temperature or with

gentle heating until the enamine is consumed (monitored by TLC).

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration

through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue

is purified by column chromatography on silica gel to afford pure 4-methyl-5-nitro-1H-indole.

Step 2: Reduction of 4-Methyl-5-nitro-1H-indole to 4-
Methyl-5-nitroindoline
The selective reduction of the C2-C3 double bond of the indole ring, without affecting the nitro

group, is the final step in the synthesis of 4-Methyl-5-nitroindoline. Catalytic hydrogenation

under controlled conditions is a common and effective method for this transformation.

4-Methyl-5-nitro-1H-indole 4-Methyl-5-nitroindoline

Catalytic Hydrogenation
(e.g., Pd/C, H2)
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Caption: Reduction of 4-methyl-5-nitro-1H-indole to 4-methyl-5-nitroindoline.
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Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-5-nitro-1H-indole (General

Procedure)

Reaction Setup: To a solution of 4-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent

such as ethanol or ethyl acetate in a hydrogenation flask, is added a catalytic amount of 10%

palladium on carbon (Pd/C) (typically 5-10 mol%).

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a Parr

hydrogenator). The reaction mixture is stirred vigorously at room temperature under a

hydrogen atmosphere. The progress of the reaction is carefully monitored by TLC or LC-MS

to ensure the selective reduction of the indole double bond without reduction of the nitro

group.

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of

celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The

resulting crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 4-Methyl-5-nitroindoline.

Applications in Organic Synthesis
4-Methyl-5-nitroindoline serves as a versatile intermediate for the synthesis of a variety of

more complex molecules, particularly those with potential biological activity. The presence of

multiple reactive sites allows for a range of chemical transformations.

Reduction of the Nitro Group
A key transformation of 4-Methyl-5-nitroindoline is the reduction of the nitro group to an

amino group, yielding 4-methyl-5-aminoindoline. This opens up numerous possibilities for

further functionalization, such as acylation, sulfonylation, and participation in coupling

reactions.

4-Methyl-5-nitroindoline 4-Methyl-5-aminoindoline

Reduction
(e.g., SnCl2, Fe/HCl) Diverse Functionalized

Indoline Derivatives

Acylation, Sulfonylation,
Coupling Reactions, etc.
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Caption: Functionalization pathway of 4-methyl-5-nitroindoline via reduction.

Experimental Protocol: Reduction of 4-Methyl-5-nitroindoline to 4-Methyl-5-aminoindoline

(General Procedure)

Reaction Setup: 4-Methyl-5-nitroindoline (1.0 eq) is dissolved in a suitable solvent, such as

ethanol or acetic acid. A reducing agent, such as stannous chloride (SnCl₂) dihydrate (4-5

eq) or iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, is

added to the solution.

Reduction: The reaction mixture is heated, typically to reflux, and the progress is monitored

by TLC.

Work-up and Purification: After the reaction is complete, the mixture is cooled to room

temperature and made basic by the addition of a saturated aqueous solution of sodium

bicarbonate or sodium hydroxide. The resulting mixture is extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-methyl-5-

aminoindoline can be purified by column chromatography.

N-Functionalization
The secondary amine of the indoline ring is another site for chemical modification. It can

undergo N-alkylation, N-arylation, or acylation to introduce a variety of substituents, further

diversifying the molecular scaffolds that can be accessed from this building block.

Use in Multi-Component Reactions
While specific examples are yet to be extensively documented, the structural features of 4-
Methyl-5-nitroindoline and its amino derivative make them promising candidates for

participation in multi-component reactions (MCRs). MCRs are highly efficient one-pot

processes that allow for the rapid construction of complex molecules from three or more

starting materials, which is of great interest in combinatorial chemistry and drug discovery.

Conclusion
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4-Methyl-5-nitroindoline is a strategically important building block in organic synthesis. Its

straightforward synthesis from readily available starting materials and the presence of multiple,

orthogonally reactive functional groups provide a powerful platform for the generation of

diverse molecular architectures. The ability to readily access the corresponding 5-

aminoindoline derivative further enhances its utility, making it a valuable precursor for the

synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry

and materials science. Further exploration of the reactivity of 4-Methyl-5-nitroindoline is

expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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